Prolyl-Glutamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

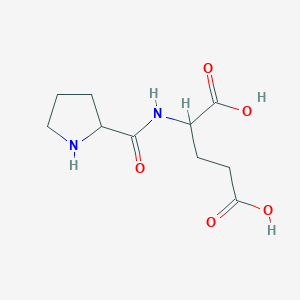

Prolyl-Glutamate is a dipeptide composed of the amino acids proline and glutamate. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known for its physiological or cell-signaling effects, although most dipeptides are short-lived intermediates on their way to specific amino acid degradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prolyl-Glutamate typically involves the coupling of proline and glutamate through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids to a growing peptide chain. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Prolyl-Glutamate can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the amino acid side chains, particularly at the proline residue.

Reduction: Reduction reactions may involve the conversion of disulfide bonds to thiol groups.

Substitution: Substitution reactions can occur at the amino acid side chains, leading to the formation of modified peptides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of proline may lead to the formation of hydroxyproline, while reduction reactions may result in the formation of free thiol groups.

Scientific Research Applications

Prolyl-Glutamate has several scientific research applications, including:

Chemistry: It is used as a model compound to study peptide bond formation and degradation.

Biology: this compound is studied for its role in protein digestion and metabolism.

Industry: It is used in the production of peptide-based drugs and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Prolyl-Glutamate involves its interaction with specific molecular targets and pathways. In the context of neurodegenerative disorders, this compound and its analogs have been shown to modulate oxidative stress, acetylcholine depletion, and secretase activities. These effects are mediated through various signaling pathways, including those involved in apoptosis and necrosis .

Comparison with Similar Compounds

Similar Compounds

Glycyl-L-Prolyl-L-Glutamate: This compound is similar to Prolyl-Glutamate and has been studied for its potential therapeutic applications in neurodegenerative disorders.

Glutamate, Ornithine, Arginine, Proline, and Polyamines: These compounds are part of a metabolic network involving glutamate and proline, and they play critical roles in nitrogen metabolism and stress responses in plants.

Uniqueness

This compound is unique due to its specific combination of proline and glutamate, which imparts distinct physiological and biochemical properties. Its role in protein digestion and potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

IUPAC Name |

2-(pyrrolidine-2-carbonylamino)pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O5/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLROSWPKSBORFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Prolyl-Glutamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029016 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B13382777.png)

![3-Methylidene-7-pyridin-2-yl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13382782.png)

![ethyl 4-methyl-2-{[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B13382789.png)

![2-allyl-6-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B13382794.png)

![N-[[[(E)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B13382798.png)

![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B13382814.png)